2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

LRRK2 kinase inhibition Structure-activity relationship Halogen substitution effects

2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-80-3, molecular formula C19H16ClFN4O2, molecular weight 386.81 g/mol) is a member of the aminopyrimidine benzamide class of leucine-rich repeat kinase 2 (LRRK2) modulators. Its core structure features a 6-methoxy-2-methylpyrimidin-4-yl-amino linker bridging a para-phenylenediamine motif to a 2-chloro-4-fluorobenzamide fragment.

Molecular Formula C19H16ClFN4O2
Molecular Weight 386.81
CAS No. 946302-80-3
Cat. No. B2619777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS946302-80-3
Molecular FormulaC19H16ClFN4O2
Molecular Weight386.81
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C19H16ClFN4O2/c1-11-22-17(10-18(23-11)27-2)24-13-4-6-14(7-5-13)25-19(26)15-8-3-12(21)9-16(15)20/h3-10H,1-2H3,(H,25,26)(H,22,23,24)
InChIKeyZXONNENDZGVOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-80-3): Structural Identity and Patent Classification for LRRK2-Focused Procurement


2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946302-80-3, molecular formula C19H16ClFN4O2, molecular weight 386.81 g/mol) is a member of the aminopyrimidine benzamide class of leucine-rich repeat kinase 2 (LRRK2) modulators. Its core structure features a 6-methoxy-2-methylpyrimidin-4-yl-amino linker bridging a para-phenylenediamine motif to a 2-chloro-4-fluorobenzamide fragment. The compound falls within the generic Markush structures disclosed in Genentech's foundational LRRK2 modulator patents, including US20130157999A1 and US8354420B2, which establish the aminopyrimidine benzamide scaffold as capable of modulating LRRK2 kinase activity for therapeutic applications in Parkinson's disease and related neurodegenerative disorders [1] [2]. The unique 2-chloro-4-fluoro substitution pattern differentiates this specific compound from its mono-substituted and unsubstituted benzamide analogs within the same patent family, making it a target-specific probe candidate for structure-activity relationship (SAR) studies aimed at optimizing LRRK2 inhibitor selectivity and pharmacokinetic profiles.

Target Class Patent-specified LRRK2 modulation pathway context
SAR Probe Dual chloro-fluoro benzamide substitution pattern for structure-activity relationship studies
Scaffold Aminopyrimidine benzamide core supporting selectivity profiling

Why 2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Cannot Be Replaced by In-Class Analogs: Evidence of Distinct Substitution-Driven Pharmacological Profiles


Within the aminopyrimidine benzamide LRRK2 inhibitor class, the identity and position of halogen substituents on the terminal benzamide ring critically determine kinase selectivity, metabolic stability, and off-target liability. The 2-chloro-4-fluoro substitution pattern—combining an ortho electron-withdrawing chlorine with a para electron-withdrawing fluorine on the benzamide ring—generates a unique electronic and steric environment that is absent in mono-substituted analogs such as 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide or 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. The foundational Genentech patent literature demonstrates that even minor alterations in benzamide ring substitution pattern produce compounds with substantially different LRRK2 inhibitory potency and kinase selectivity profiles [1]. The benchmark aminopyrimidine LRRK2 inhibitor GNE-7915, for example, achieves its selectivity profile (active against only 1 of 187 kinases tested at relevant concentrations) through a precisely optimized benzamide substitution arrangement that differs from the 2-chloro-4-fluoro pattern [2]. Consequently, procurement of this specific 2-chloro-4-fluoro derivative—rather than a generically described “aminopyrimidine benzamide LRRK2 modulator”—is essential for reproducible SAR studies, selectivity fingerprinting experiments, and any application where the distinct physicochemical and pharmacological properties conferred by the dual-halogen substitution pattern are required.

Mono-halogen substitution mismatch
Single halogen analogs may shift kinase selectivity and metabolic stability profiles away from the dual-halogen pattern
Unsubstituted benzamide gap
Absence of ortho/para halogens removes key electronic effects required for reproducible SAR interpretation
Generic class ambiguity
A broadly described aminopyrimidine benzamide may lack the defined substitution needed for selectivity fingerprinting

Quantitative Differentiation Evidence: Where 2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Diverges from Its Closest Analogs


Structural Differentiation: Dual Ortho/Para Halogen Substitution vs. Mono-Substituted Benzamide Analogs in LRRK2 Modulator Patent Space

The target compound bears a unique 2-chloro-4-fluoro benzamide substitution pattern that is structurally distinguishable from the three closest commercially catalogued analogs: (i) the unsubstituted parent N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (no halogen, CAS not assigned in patents), (ii) 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (single para-Cl), and (iii) 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (single ortho-F). The Genentech LRRK2 modulator patent US20130157999A1 teaches that benzamide ring substitution significantly modulates LRRK2 inhibitory activity, with certain substitution patterns conferring enhanced potency and selectivity relative to unsubstituted analogs [1]. The dual-halogen 2-chloro-4-fluoro pattern is expected to exhibit distinct electronic (combined Hammett σ effects), steric, and lipophilic properties (calculated cLogP difference of approximately +0.8 to +1.2 units vs. the unsubstituted benzamide analog) that influence target binding and ADME characteristics in ways that cannot be replicated by any single-halogen analog [2].

Structural Comparison
Class-level inference
Dual ortho-Cl / para-F vs. mono-halogen or unsubstituted benzamide analogs
Supports substitution-defined SAR studies
cLogP difference estimated; experimental activity data to verify
LRRK2 kinase inhibition Structure-activity relationship Halogen substitution effects

Patent-Based Target Class Specification: Explicit LRRK2 Modulation Scope Defined by Genentech Aminopyrimidine Benzamide Patents

The target compound falls within the scope of Formula I compounds claimed in US20130157999A1 and US8354420B2, where the aminopyrimidine benzamide scaffold is explicitly described as modulating LRRK2 function and being useful for treating LRRK2-mediated diseases including Parkinson's disease [1]. In contrast, structurally similar aminopyrimidine benzamides disclosed in other patent families (e.g., EGFR inhibitors, JAK kinase inhibitors, or CDK inhibitors) are directed toward entirely different therapeutic targets and disease indications. The Genentech LRRK2 patents specifically require the 6-methoxy-2-methylpyrimidine substitution pattern in combination with a para-phenylenediamine linker and a benzamide moiety, a pharmacophore combination that has been validated through extensive medicinal chemistry optimization as described in the discovery publications for GNE-7915 and related clinical candidates [2]. This patent-class specificity provides procurement-level confidence that this compound is appropriate for LRRK2-focused research applications rather than being a generic kinase inhibitor probe with ambiguous target engagement.

Patent Target Class
Class-level inference
LRRK2-specific Formula I in US20130157999A1 / US8354420B2
Confirms LRRK2 research fit over other kinase targets
Patent classification not binding; validate with kinase panel data
LRRK2 modulation Parkinson's disease Patent Markush structure

Class-Level Potency Expectations: LRRK2 Inhibition Benchmarking Against GNE-7915, the Prototypical Aminopyrimidine LRRK2 Inhibitor

The prototypical aminopyrimidine benzamide LRRK2 inhibitor GNE-7915 (compound 18 in the Genentech optimization series) demonstrates an LRRK2 biochemical IC50 of 9 nM and a Ki of 1 nM, with selectivity over 186 of 187 kinases tested in a broad kinase panel [1]. GNE-7915 represents the extensively optimized lead compound within the same aminopyrimidine benzamide chemical series to which the target compound belongs. While direct LRRK2 IC50 data for the 2-chloro-4-fluoro benzamide derivative (CAS 946302-80-3) has not been identified in the peer-reviewed or patent literature at this time, the compound's structural homology to the GNE-7915 scaffold—sharing the identical 6-methoxy-2-methylpyrimidin-4-yl-amino linker and para-phenylenediamine core—establishes a reasonable class-level expectation of LRRK2 kinase engagement. The primary differentiation from GNE-7915 lies in the benzamide ring: GNE-7915 employs a morpholino-methanone substitution pattern that was specifically optimized for CNS penetration and metabolic stability [1], whereas the 2-chloro-4-fluoro benzamide substitution pattern represents a distinct chemical series with potentially different selectivity and pharmacokinetic properties within the same target class.

Potency Benchmark
Class-level inference
GNE-7915: LRRK2 IC50 9 nM, Ki 1 nM; target compound: no direct potency data
Provides class-level potency reference for SAR interpretation
No direct IC50/Ki data identified for this derivative
LRRK2 IC50 Cellular potency Kinase inhibitor benchmarking

Computational Physicochemical Differentiation: Predicted Drug-Likeness and CNS Permeability Comparison vs. GNE-7915

Computational comparison of key drug-likeness parameters between the target compound (2-chloro-4-fluoro benzamide, MW 386.81, cLogP ≈ 4.2–4.5, tPSA ≈ 86 Ų, HBD = 2, HBA = 6) and GNE-7915 (MW 433.44, cLogP ≈ 2.8, tPSA ≈ 96 Ų, HBD = 2, HBA = 8) reveals distinct physicochemical profiles that predict differential CNS penetration potential. GNE-7915 was specifically optimized to achieve high brain penetration (rodent brain/plasma Kp > 0.5) through property-directed optimization that balanced lipophilicity, polar surface area, and hydrogen bonding capacity [1]. The target compound's higher calculated lipophilicity (ΔcLogP ≈ +1.4 to +1.7 vs. GNE-7915) combined with its lower topological polar surface area suggests it occupies a different region of CNS drug-likeness space—one that may favor passive membrane permeability but could also confer higher plasma protein binding and altered tissue distribution relative to GNE-7915. These physicochemical differences are directly attributable to the 2-chloro-4-fluoro benzamide substitution pattern and cannot be achieved using GNE-7915 or its close structural analogs.

Physicochemical Profile
Class-level inference
cLogP ~4.2–4.5, tPSA ~86 Ų (target) vs GNE-7915 cLogP ~2.8, tPSA ~96 Ų
Supports CNS property differentiation studies
Computed values; experimental brain exposure required
CNS drug design Physicochemical properties Brain penetration prediction

Validated Research and Procurement Applications for 2-Chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Based on Structural and Patent Evidence


LRRK2 Selectivity Fingerprinting: Comparative Kinase Panel Screening Against Mono-Substituted Benzamide Analogs

The target compound's unique 2-chloro-4-fluoro substitution pattern makes it an ideal tool for dissecting the contribution of dual-halogen benzamide substitution to LRRK2 kinase selectivity. As demonstrated by the Genentech optimization program, aminopyrimidine benzamide LRRK2 inhibitors exhibit highly variable off-target kinase profiles depending on benzamide ring substitution, with GNE-7915 achieving extraordinary selectivity (1/187 kinases) through its optimized morpholino-methanone benzamide [1]. Screening the 2-chloro-4-fluoro derivative alongside the 4-chloro, 2-fluoro, and unsubstituted benzamide analogs in a standardized kinase selectivity panel would quantify the incremental selectivity benefit of the dual ortho-Cl/para-F pattern relative to single-halogen or unsubstituted variants, generating valuable SAR data for lead optimization efforts.

Parkinson's Disease Preclinical Research: In Vitro LRRK2 Target Engagement and Cellular Phosphorylation Assays

LRRK2 kinase activity is genetically linked to both familial and sporadic Parkinson's disease, and pharmacological LRRK2 inhibition represents a disease-modifying therapeutic strategy [1]. Compounds within the aminopyrimidine benzamide class, including GNE-7915, have been validated in cellular assays measuring LRRK2 autophosphorylation (pS935-LRRK2) and downstream substrate phosphorylation. The 2-chloro-4-fluoro benzamide derivative, by virtue of its inclusion in the Genentech LRRK2 modulator patent family [2], is a structurally authenticated probe for LRRK2 target engagement studies in neuronal cell models (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons) and for benchmarking against established tool compounds such as LRRK2-IN-1 and MLi-2.

Structure-Activity Relationship (SAR) Expansion: Halogen Scanning of the Benzamide Ring in Aminopyrimidine LRRK2 Inhibitors

Systematic halogen scanning of the benzamide ring is a well-established medicinal chemistry strategy for optimizing kinase inhibitor potency, selectivity, and ADME properties. The 2-chloro-4-fluoro derivative fills a critical gap in the halogen substitution matrix that includes mono-substituted (2-F, 4-Cl) analogs, enabling a complete SAR analysis of ortho/para halogen effects on LRRK2 inhibition. The Genentech patent literature explicitly contemplates a range of halogen-substituted benzamide variants within the aminopyrimidine LRRK2 modulator class, and the 2-chloro-4-fluoro combination represents one of the most electronically distinct substitution patterns available [1]. This compound is therefore essential for completing the benzamide SAR landscape and informing the design of next-generation LRRK2 inhibitors with improved selectivity and pharmacokinetic profiles.

CNS Drug Discovery Feasibility Assessment: Physicochemical Profiling for Brain Penetration Optimization

Achieving adequate brain exposure is a critical requirement for LRRK2 inhibitors targeting Parkinson's disease. The target compound's calculated physicochemical properties (cLogP ≈ 4.2–4.5, tPSA ≈ 86 Ų) position it in a distinct region of CNS drug-likeness space compared to the brain-penetrant benchmark GNE-7915 (cLogP ≈ 2.8, tPSA ≈ 96 Ų) [1]. Experimental determination of brain/plasma ratio, P-glycoprotein efflux liability, and unbound brain fraction for the 2-chloro-4-fluoro derivative would reveal how the 2-chloro-4-fluoro benzamide substitution affects CNS penetration relative to the optimized GNE-7915 scaffold, thereby generating design principles for balancing target potency with brain exposure in future LRRK2 inhibitor candidates.

Application
Selection Property
Validation Focus
LRRK2 selectivity fingerprinting
Dual-halogen benzamide substitution context
Off-target kinase profiling alongside substitution variants
LRRK2 target engagement in cellular neurodegeneration models
Patent-authenticated aminopyrimidine scaffold
LRRK2 pS935 autophosphorylation endpoint
Benzamide halogen scanning in SAR studies
Complete ortho/para halogen substitution matrix
LRRK2 inhibition potency and selectivity trends
CNS exposure feasibility profiling for LRRK2 inhibitor design
Computed cLogP and tPSA profiles
Brain/plasma ratio and P-gp liability evaluation
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